
Aceclofenac
Vue d'ensemble
Description
L’acéclofénac est un anti-inflammatoire non stéroïdien (AINS) qui est chimiquement apparenté au diclofénac. Il est principalement utilisé pour soulager la douleur et l’inflammation dans des affections telles que la polyarthrite rhumatoïde, l’arthrose et la spondylarthrite ankylosante . L’acéclofénac a été breveté en 1983 et approuvé pour un usage médical en 1992 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acéclofénac est synthétisé par un processus en plusieurs étapes qui implique la réaction de la 2,6-dichloroaniline avec le chlorure de chloroacétyle pour former du chlorure de 2-(2,6-dichlorophénylamino)acétyle. Cet intermédiaire est ensuite mis à réagir avec de l’acide glycolique pour produire de l’acéclofénac .
Méthodes de production industrielle : Dans les milieux industriels, l’acéclofénac est produit en utilisant des réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la constance et la qualité du produit final. Le processus implique généralement l’utilisation de solvants tels que le méthanol et l’acétonitrile, et les réactions sont effectuées sous des températures et des pressions contrôlées .
Analyse Des Réactions Chimiques
Thermal Decomposition and Analytical Reactions
Aceclofenac undergoes significant thermal decomposition under GC/MS analysis, forming a pseudomolecular ion at m/z 277 rather than its molecular ion. This behavior is attributed to the loss of glycolic acid, resulting in either a ketene intermediate or the formation of 1-(2,6-dichlorophenyl)-2-indolinone via lactamization . The indolinone product exhibits a mass spectrum highly similar to diclofenac, complicating differentiation via GC/MS alone.
Thermal analysis (DSC) reveals a melting point of 154.49°C for pure this compound, which depresses to 133.6°C in physical mixtures with PVP and triethanolamine. In nanofiber formulations, amorphization eliminates the melting endotherm, enhancing dissolution rates .
Biochemical Interactions with Bovine Serum Albumin (BSA)
This compound forms a 1:1 complex with BSA, primarily driven by hydrophobic interactions. The binding induces dynamic fluorescence quenching, with Stern-Volmer constants (Ksv) increasing at higher temperatures .
Thermodynamic Parameters | 298 K | 308 K |
---|---|---|
ΔH (kJ/mol) | 14.051 | -30.58 |
ΔS (J/mol·K) | 144.913 | - |
ΔG (kJ/mol) | -25.52 | - |
The interaction involves tryptophan and tyrosine residues, with BSA fluorescence quenching observed at 280 nm. The process is spontaneous (ΔG < 0) and exothermic, influenced by temperature-dependent stability .
Applications De Recherche Scientifique
Clinical Efficacy in Pain Management
Aceclofenac has been extensively studied for its effectiveness in treating chronic pain conditions, including osteoarthritis (OA), rheumatoid arthritis (RA), ankylosing spondylitis (AS), and low back pain (LBP).
- Effectiveness in Osteoarthritis : In a randomized controlled trial involving patients with OA, this compound demonstrated significant improvements in pain reduction and functional capacity compared to placebo. The overall clinical efficacy rate recorded was 91.63% after four weeks of treatment .
- Comparative Studies : Meta-analyses have shown that this compound is comparable to other NSAIDs, such as diclofenac, in terms of pain relief while exhibiting a better gastrointestinal safety profile .
Anti-Inflammatory Mechanisms
Research indicates that this compound exerts its anti-inflammatory effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce the release of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) in cultured chondrocytes from OA patients, thereby mitigating inflammation at the joint level .
- Impact on Cartilage Health : Studies have indicated that this compound enhances glycosaminoglycan production in cartilage, which is crucial for maintaining cartilage integrity and function .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it is not without risks. Adverse effects can include gastrointestinal complications and rare but severe reactions such as Stevens-Johnson syndrome (SJS).
- Gastrointestinal Safety : this compound has been reported to have a lower incidence of gastrointestinal adverse events compared to other NSAIDs, making it a preferred choice for long-term management in susceptible populations .
- Severe Adverse Reactions : A case study documented a rare occurrence of SJS following this compound administration, highlighting the importance of monitoring for severe skin reactions even with commonly prescribed medications .
Formulation Innovations
Recent advancements in drug delivery systems have explored new formulations of this compound to enhance its therapeutic efficacy:
- Transdermal Delivery Systems : Research has focused on developing this compound-loaded transdermal films that improve drug absorption and provide sustained release, potentially reducing systemic side effects while maintaining efficacy .
Case Studies and Clinical Trials
Several case studies and clinical trials support the applications of this compound:
Mécanisme D'action
L’acéclofénac exerce ses effets en inhibant l’enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs inflammatoires qui provoquent la douleur, l’enflure et la fièvre. En inhibant la COX, l’acéclofénac réduit la production de prostaglandines, atténuant ainsi l’inflammation et la douleur . L’acéclofénac a une plus grande sélectivité pour la COX-2 que pour la COX-1, ce qui contribue à sa faible incidence d’effets secondaires gastro-intestinaux par rapport à d’autres AINS .
Comparaison Avec Des Composés Similaires
L’acéclofénac est souvent comparé à d’autres AINS tels que le diclofénac, le naproxène et l’indométacine. Bien que tous ces composés partagent des propriétés anti-inflammatoires et analgésiques similaires, l’acéclofénac est unique en raison de sa plus grande sélectivité pour la COX-2, ce qui se traduit par moins d’effets secondaires gastro-intestinaux . De plus, il a été démontré que l’acéclofénac a une durée d’action plus longue que certains autres AINS .
Composés similaires :
- Diclofénac
- Naproxène
- Indométacine
- Ibuprofène
Les propriétés uniques de l’acéclofénac en font une option précieuse pour les patients nécessitant un traitement par AINS à long terme avec un risque plus faible de complications gastro-intestinales.
Activité Biologique
Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is particularly effective in treating conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
- COX Enzyme Inhibition : this compound has a higher selectivity for COX-2 (IC50 = 0.77 µM) compared to COX-1 (IC50 > 100 µM), which contributes to its reduced gastrointestinal side effects compared to other NSAIDs .
- Prostaglandin Synthesis : By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are mediators of inflammation .
- Cytokine Production : It also decreases the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α), further mitigating inflammatory responses .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring between 1.25 to 3 hours post-ingestion. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Rapid and complete |
Peak Plasma Concentration | 1.25 to 3 hours |
Volume of Distribution | ~25 L |
Protein Binding | >99% |
The drug is extensively protein-bound and reaches synovial fluid concentrations that can be up to 60% of plasma levels .
Clinical Efficacy
Numerous clinical studies have demonstrated the effectiveness of this compound in managing pain and inflammation associated with musculoskeletal disorders.
- Osteoarthritis Treatment : In a study involving patients with knee OA, this compound significantly inhibited PGE2 synthesis in synovial fluid and reduced IL-1β-induced release of PGE2 from chondrocytes .
- Comparative Studies : A large observational study showed that patients receiving this compound had a lower incidence of adverse events compared to those treated with diclofenac, indicating better tolerability .
Case Studies
- Study on Knee OA : A randomized trial involving 30 patients scheduled for knee replacement surgery showed that three months of this compound treatment led to significant reductions in pain and inflammatory markers compared to control groups not receiving NSAIDs .
- Chronic Pain Management : In a comparative study between controlled release (CR) and conventional formulations, both forms provided significant pain relief and improved quality of life indicators, with no severe adverse reactions reported .
Safety Profile
This compound is generally well-tolerated, with a lower incidence of gastrointestinal adverse events compared to other NSAIDs like meloxicam or rofecoxib. Key findings include:
- Adverse Events : A large-scale study indicated that the overall incidence of adverse events was significantly lower in patients treated with this compound compared to those on diclofenac (22% vs. 27%) over a year .
- Gastrointestinal Safety : Clinical evaluations have shown that this compound has a favorable gastrointestinal safety profile, making it suitable for long-term use in chronic pain management .
Propriétés
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045522 | |
Record name | Aceclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
Record name | SID50085951 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes. | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89796-99-6 | |
Record name | Aceclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceclofenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aceclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aceclofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153 | |
Record name | Aceclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aceclofenac?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: How does this compound's mechanism of action contribute to its therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis?
A3: By inhibiting COX enzymes, this compound reduces the production of prostaglandins in inflamed tissues. [, , , ] This, in turn, helps to alleviate pain, reduce inflammation, and improve joint mobility in conditions like osteoarthritis and rheumatoid arthritis.
Q3: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for this compound?
A5: Yes, this compound exhibits a characteristic UV absorbance maximum at 275 nm in methanol. [, ] Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR), and mass spectrometry (MS) are also commonly employed for its characterization and identification of impurities. [, ]
Q5: What are some common formulation strategies employed to enhance the solubility and bioavailability of this compound?
A5: this compound's low aqueous solubility presents a challenge for its oral bioavailability. Several approaches have been investigated to overcome this, including:
- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix, like polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), starch phosphate, or Gelucire. [, , , , ]
- Inclusion complexation: This involves encapsulating this compound within the cavity of cyclodextrins, like β-cyclodextrin, to form inclusion complexes that exhibit improved solubility and dissolution. [, ]
- Microemulsions and Nanoemulsions: Formulating this compound as microemulsions or nanoemulsions using suitable oils, surfactants, and co-solvents can significantly enhance its solubility and transdermal permeability. [, ]
- Micronization: Reducing particle size using techniques like air jet milling can increase the surface area of this compound, enhancing its dissolution rate. [] This micronized material can be further incorporated into solid dispersions for improved handling and stability.
Q6: What types of dosage forms are commonly employed for this compound?
A6: this compound is commercially available in various dosage forms, including:
- Oral Tablets: Conventional immediate-release tablets, as well as sustained-release formulations, have been developed. [, , , ]
- Topical Gels: this compound gels are employed for localized pain relief and to minimize systemic side effects associated with oral administration. [, ]
- Microspheres: Researchers are exploring microsphere formulations of this compound for targeted and controlled drug delivery. [, ]
Q7: What is the absorption profile of this compound following oral administration?
A9: this compound is rapidly and efficiently absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. [, , ]
Q8: Does food intake influence the bioavailability of this compound?
A10: While food intake may slightly delay the absorption of this compound, it does not significantly affect its overall bioavailability. []
Q9: How is this compound metabolized in the body?
A11: this compound undergoes rapid hepatic metabolism, primarily by ester hydrolysis to form its main active metabolite, Diclofenac. [, ] It also undergoes hydroxylation to form 4'-hydroxy-Aceclofenac.
Q10: Are there any significant species differences in the metabolism of this compound?
A12: Yes, significant species differences in this compound metabolism exist. In rats, the conversion to Diclofenac is extensive, while in humans, 4'-hydroxy-Aceclofenac is the major metabolite. []
Q11: What are some key aspects of this compound's safety profile that are relevant to researchers?
A11: While generally considered safe and effective, researchers should be aware of potential safety concerns associated with this compound and other NSAIDs, particularly with prolonged use. These include:
- Gastrointestinal (GI) Effects: this compound, like other NSAIDs, can potentially cause GI irritation, ulceration, or bleeding. [, ]
- Cardiovascular Risks: Long-term use of NSAIDs, in general, has been associated with potential cardiovascular risks. []
Q12: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations and biological samples?
A14:
- UV-Spectrophotometry: Due to its characteristic UV absorbance, this compound can be quantified in pharmaceutical formulations using UV spectrophotometry. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC (RP-HPLC), offer higher sensitivity and selectivity for the determination of this compound and its metabolites in biological samples like plasma. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced resolution and faster analysis times compared to traditional HPLC, making it valuable for complex sample analysis. []
Q13: What are some current research areas focused on improving the delivery and therapeutic efficacy of this compound?
A13:
- Targeted Drug Delivery: Researchers are exploring strategies to deliver this compound specifically to inflamed joints, minimizing systemic exposure and potential side effects. [] This includes using microspheres or nanoparticles for targeted delivery.
- Controlled Release Formulations: Developing sustained-release or pulsatile release formulations aims to maintain therapeutic drug levels for extended periods, improving patient compliance and reducing dosing frequency. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.